1-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}piperidine-4-carboxamide
Description
1-Methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, a methanesulfonyl (mesyl) group, and a thiophene-ethyl side chain substituted with a 1-methylpyrazole moiety. The compound’s design integrates features known to influence pharmacokinetics, such as the sulfonyl group (enhancing solubility and metabolic stability) and the pyrazole-thiophene motif (contributing to aromatic interactions and target binding) .
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S2/c1-20-12-14(11-19-20)16-4-3-15(25-16)5-8-18-17(22)13-6-9-21(10-7-13)26(2,23)24/h3-4,11-13H,5-10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYWPDGUHXFMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, making it an attractive target for antileishmanial drugs.
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into its active site. This interaction is characterized by a lower binding free energy, suggesting a strong and favorable interaction. The binding of the compound to the enzyme inhibits its activity, thereby disrupting the normal functioning of the parasite.
Biochemical Pathways
The inhibition of LmPTR1 affects the pteridine metabolic pathway, which is vital for the survival and proliferation of Leishmania parasites. The disruption of this pathway leads to a decrease in the parasite’s ability to synthesize necessary biomolecules, ultimately leading to its death.
Biological Activity
1-Methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}piperidine-4-carboxamide, with the CAS number 2640874-64-0, is a complex organic compound notable for its potential biological activities. This compound features a piperidine ring, a methanesulfonyl group, and a pyrazole-thiophene moiety, which contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 396.5 g/mol. The structure includes multiple functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 2640874-64-0 |
Antiparasitic Activity
One of the significant biological activities of this compound is its antiparasitic effect, particularly against Leishmania major. Research indicates that it acts as an inhibitor of Leishmania major pteridine reductase 1 (LmPTR1) , a crucial enzyme in the pteridine metabolic pathway necessary for the survival of Leishmania parasites. The compound fits into the active site of LmPTR1, leading to decreased parasite proliferation and survival rates in vitro.
Antitumor Activity
The pyrazole derivatives, including this compound, have shown promising antitumor properties. Pyrazole derivatives are known for their inhibitory activity against various cancer-related targets such as BRAF(V600E), EGFR, and telomerase. In particular, studies have demonstrated that pyrazole compounds can exhibit significant cytotoxic effects on different cancer cell lines .
For instance, in vitro studies have reported that compounds similar to this one have demonstrated IC50 values indicating effective cytotoxicity against human cancer cell lines like HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) with IC50 values ranging from approximately 15 to 65 µM .
The mechanisms through which this compound exerts its biological effects include:
- Targeting Enzymatic Pathways : By inhibiting specific enzymes like LmPTR1, it disrupts essential metabolic pathways in parasites.
- Cytotoxic Effects : Inducing apoptosis in cancer cells through various pathways, potentially involving reactive oxygen species (ROS) generation and cell cycle arrest.
Study on Antitumor Activity
In a study focusing on the cytotoxic effects of pyrazole derivatives, researchers evaluated several compounds' efficacy against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain pyrazoles exhibited significant cytotoxicity when used alone or in combination with doxorubicin, enhancing therapeutic outcomes while minimizing side effects .
Pharmacokinetics
Preliminary assessments suggest favorable pharmacokinetic properties for this compound, including good absorption and distribution characteristics. However, detailed studies are necessary to fully elucidate its pharmacokinetics and potential drug-drug interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-4-Carboxamide Derivatives
Piperidine-4-carboxamide is a common scaffold in drug discovery. Key analogs include:
- (R)-1-(1-(Naphthalen-1-yl)Ethyl)-N-((Tetrahydro-2H-Pyran-4-yl)Methyl)Piperidine-4-Carboxamide (Compound 17) : This analog replaces the mesyl group with a naphthalene-ethyl substituent and introduces a tetrahydro-2H-pyran-4-ylmethyl chain. While it retains the piperidine core, its bulky naphthalene group likely reduces metabolic clearance compared to the target compound’s mesyl group. Microsomal stability assays showed 78% remaining after 60 minutes in human liver microsomes, suggesting moderate stability .
- (R)-1-(2-Methoxypyridin-4-yl)-N-((1-(1-(Naphthalen-1-yl)Ethyl)Piperidin-4-yl)Methyl)Methanamine (Compound 11) : This derivative substitutes the mesyl group with a methoxypyridine moiety. Its NMR data (e.g., δ 3.81 ppm for methoxy protons) highlights electronic differences compared to the sulfonyl group in the target compound. Despite structural modifications, it exhibited lower microsomal stability (14% yield post-purification), possibly due to increased lipophilicity .
Thiophene and Pyrazole-Containing Analogs
- 5-Nitrothiophene Derivatives (Nifuroxazide Analogues): These compounds feature nitro-substituted thiophenes with demonstrated antimicrobial activity against multidrug-resistant Staphylococcus aureus. In contrast, the target compound’s thiophene-pyrazole motif lacks a nitro group, which may shift its biological activity toward non-antimicrobial targets (e.g., kinase inhibition) .
- N-[2-[5-(Methylthio)Thiophen-2-yl]-2-Oxoethyl]Piperazinylquinolone Derivatives: These analogs combine thiophene with quinolone cores. The target compound’s piperidine-4-carboxamide scaffold and mesyl group may offer improved solubility over the quinolone derivatives, which are prone to crystallization .
Sulfonamide-Containing Compounds
- 4-(Methanesulfonylmethyl)-N-Methylbenzamide : Shares the methanesulfonyl group but lacks the piperidine-thiophene framework. Its simpler structure may result in faster metabolic clearance compared to the target compound’s extended heterocyclic system .
- N-[1-(2-Chlorophenyl)Ethyl]Methanesulfonamide: This compound highlights the versatility of sulfonamides in aromatic systems.
Comparative Data Table
Key Research Findings and Inferences
- Metabolic Stability : Compounds with sulfonyl groups (e.g., target compound, 4-(methanesulfonylmethyl)-N-methylbenzamide) are hypothesized to exhibit slower Phase I metabolism due to electron-withdrawing effects, contrasting with naphthalene-containing analogs like Compound 17, which may undergo rapid oxidative metabolism .
- Antimicrobial vs. Kinase Activity : Unlike nitro-thiophene derivatives (), the target compound’s lack of a nitro group suggests divergent therapeutic applications, possibly in oncology or inflammation .
Preparation Methods
Piperidine Ring Functionalization
The piperidine core is derived from commercially available piperidine-4-carboxylic acid. Methanesulfonylation at the nitrogen is achieved using methanesulfonyl chloride (MsCl) under basic conditions:
Procedure :
-
Dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Add triethylamine (2.5 eq) dropwise at 0°C.
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Introduce MsCl (1.2 eq) and stir at room temperature for 12 hours.
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Quench with ice-water, extract with DCM, and purify via silica gel chromatography (Yield: 85–90%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → Room temperature |
| Reaction Time | 12 hours |
Synthesis of Intermediate B: 2-[5-(1-Methyl-1H-Pyrazol-4-yl)Thiophen-2-yl]Ethylamine
Thiophene Ring Construction
The thiophene moiety is synthesized via a Paal-Knorr cyclization or cross-coupling. A Suzuki-Miyaura coupling is employed to introduce the 1-methylpyrazole group:
Procedure :
-
Prepare 2-bromo-5-(1-methyl-1H-pyrazol-4-yl)thiophene via Suzuki coupling of 2-bromothiophene-5-boronic ester with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
Reduce the bromothiophene derivative to 2-(thiophen-2-yl)ethylamine using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Dioxane, 80°C | 78% |
| Reduction | LiAlH₄, THF, 0°C → Reflux | 65% |
Amide Bond Formation: Final Coupling
Activation of Intermediate A
The carboxylic acid (Intermediate A) is activated as an acid chloride using thionyl chloride (SOCl₂):
-
Reflux Intermediate A (1.0 eq) with SOCl₂ (3.0 eq) in toluene for 3 hours.
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Remove excess SOCl₂ under vacuum to obtain 1-methanesulfonylpiperidine-4-carbonyl chloride.
Coupling with Intermediate B
The acid chloride reacts with Intermediate B in the presence of a base:
-
Combine Intermediate B (1.2 eq) with the acid chloride (1.0 eq) in DCM.
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Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and stir at room temperature for 6 hours.
-
Purify via recrystallization from ethanol/water (Yield: 70–75%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | DIPEA |
| Temperature | Room temperature |
| Reaction Time | 6 hours |
Optimization and Challenges
Regioselectivity in Thiophene Functionalization
The position of the pyrazole group on the thiophene ring is critical. Using directed ortho-metalation strategies ensures regioselective substitution.
Amide Coupling Efficiency
Side reactions during amide formation are minimized by:
-
Using excess DIPEA to scavenge HCl.
-
Activating the carboxylic acid as an acid chloride for higher reactivity.
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
-
δ 7.45 (s, 1H, pyrazole-H), 6.85 (d, J = 3.5 Hz, 1H, thiophene-H), 3.90 (s, 3H, N-CH₃), 3.15–3.30 (m, 4H, piperidine-H), 2.95 (s, 3H, SO₂CH₃).
HPLC Purity : ≥98% (Method: C18 column, 70:30 MeOH/H₂O).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires palladium catalysts |
| Amide Chloride Route | Rapid coupling | Moisture-sensitive steps |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}piperidine-4-carboxamide, and how can purity be ensured?
- Answer : The compound can be synthesized via multi-step routes involving condensation of thiophene-ethylamine intermediates with methanesulfonyl-piperidine precursors. Key steps include:
- Functional group coupling : Reacting 5-(1-methylpyrazol-4-yl)thiophene-2-ethylamine with activated piperidine derivatives (e.g., acid chlorides or anhydrides) .
- Sulfonylation : Introducing the methanesulfonyl group under anhydrous conditions using methanesulfonyl chloride and a base like triethylamine .
- Purity control : Use column chromatography (e.g., silica gel) and confirm purity via elemental analysis and HPLC (≥95% purity) .
Q. Which spectroscopic techniques are critical for structural elucidation, and what spectral markers distinguish key functional groups?
- Answer :
- ¹H-NMR : Peaks at δ 2.8–3.2 ppm (piperidine CH2), δ 7.0–7.5 ppm (thiophene and pyrazole aromatic protons), and δ 3.3 ppm (methanesulfonyl CH3) .
- IR spectroscopy : Stretching vibrations at ~1350 cm⁻¹ (S=O of sulfonamide) and ~1650 cm⁻¹ (amide C=O) .
- Mass spectrometry : Molecular ion peaks matching the molecular formula (C₁₈H₂₃N₅O₃S₂) with fragmentation patterns confirming the piperidine and thiophene moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. benzo[d]thiazole substitution) influence the compound’s biological activity?
- Thiophene vs. benzo[d]thiazole : Thiophene enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets), while benzo[d]thiazole improves metabolic stability but reduces solubility .
- Methanesulfonyl group : Enhances binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases) via polar interactions .
- Data-driven optimization : Use QSAR models to correlate substituent electronegativity with IC₅₀ values in enzyme inhibition assays .
Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?
- Answer :
- Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays) .
- Control experiments : Include reference inhibitors (e.g., acetazolamide for sulfonamide targets) and assess off-target effects via kinome-wide profiling .
- Statistical analysis : Apply ANOVA to identify significant variations (p < 0.05) in IC₅₀ values between cell lines or enzymatic isoforms .
Q. What in vivo pharmacokinetic challenges are anticipated due to the compound’s physicochemical properties?
- Answer :
- LogP analysis : Predicted logP ~2.5 (moderate lipophilicity) may limit blood-brain barrier penetration but favor hepatic metabolism .
- Metabolic stability : The thiophene-pyrazole moiety is prone to CYP3A4-mediated oxidation; mitigate via deuterium replacement at vulnerable positions .
- Solubility enhancement : Use salt forms (e.g., hydrochloride) or co-solvents (PEG-400) in preclinical formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
